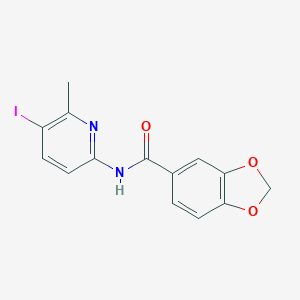![molecular formula C20H25N3O5S B244659 2-(4-methoxyphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244659.png)
2-(4-methoxyphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, commonly known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a synthetic compound that belongs to the class of piperazine derivatives and has been extensively studied for its biological activity.
Mécanisme D'action
The exact mechanism of action of MPMP is not fully understood. However, it is believed that MPMP exerts its therapeutic effects by modulating the activity of certain neurotransmitters and receptors in the brain. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MPMP has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
MPMP has been shown to exhibit significant anti-inflammatory and analgesic properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MPMP has also been shown to reduce pain sensitivity in animal models of chronic pain. In addition, MPMP has been shown to exhibit anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MPMP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. MPMP is also stable and has a long shelf life, making it easy to store and transport. However, MPMP has some limitations for lab experiments. It is a complex compound that requires a high level of expertise and precision to synthesize. In addition, MPMP is a relatively new compound, and its safety profile and pharmacokinetics are not fully understood.
Orientations Futures
There are several future directions for the research on MPMP. One area of future research is the development of more efficient and cost-effective synthesis methods for MPMP. Another area of future research is the exploration of the potential therapeutic applications of MPMP in various diseases. MPMP has shown promising results in the treatment of chronic pain and cancer, and further research is needed to determine its efficacy in these conditions. In addition, further research is needed to understand the safety profile and pharmacokinetics of MPMP, which will be essential for its clinical development.
Méthodes De Synthèse
The synthesis of MPMP involves the reaction of 4-(methylsulfonyl)-1-piperazine with 4-(4-chlorophenoxy)aniline in the presence of a base, followed by the reaction with 2-bromo-N-(4-methoxyphenyl)acetamide. The final product is obtained after purification by column chromatography. The synthesis of MPMP is a complex process that requires a high level of expertise and precision.
Applications De Recherche Scientifique
MPMP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain conditions. MPMP has also been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C20H25N3O5S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H25N3O5S/c1-27-18-7-9-19(10-8-18)28-15-20(24)21-16-3-5-17(6-4-16)22-11-13-23(14-12-22)29(2,25)26/h3-10H,11-15H2,1-2H3,(H,21,24) |
Clé InChI |
FBNAPPDZLMVUNF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
